molecular formula C54H82O4 B019646 Ubiquinone 9 CAS No. 303-97-9

Ubiquinone 9

Cat. No.: B019646
CAS No.: 303-97-9
M. Wt: 795.2 g/mol
InChI Key: UUGXJSBPSRROMU-WJNLUYJISA-N
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Description

Coenzyme Q9 (CoQ9) is a critical isoprenoid quinone that serves as an essential electron carrier in the mitochondrial electron transport chain, facilitating ATP production via oxidative phosphorylation. As a lipophilic antioxidant, it plays a pivotal role in protecting cellular membranes and lipoproteins from lipid peroxidation, making it a vital compound for studies investigating oxidative stress, redox biology, and mitochondrial dysfunction. Its specific 9-isoprenoid unit chain distinguishes it from the more common Coenzyme Q10 (Ubiquinone-50), rendering it the predominant form in rodents and a molecule of significant interest for preclinical research modeling human diseases. Researchers utilize Coenzyme Q9 to elucidate the mechanisms of cellular bioenergetics, to investigate the pathophysiology of metabolic syndromes, and to evaluate therapeutic strategies for mitochondrial disorders. Its application extends to cardiovascular, neurodegenerative, and aging-related research, where mitochondrial integrity and reactive oxygen species (ROS) management are central themes. This high-purity reagent is essential for in vitro and in vivo studies requiring precise modulation of the CoQ pool to dissect its unique role in cellular physiology beyond that of CoQ10.

Properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGXJSBPSRROMU-WJNLUYJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H82O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317880
Record name Ubiquinone 9
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coenzyme Q9
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

303-97-9
Record name Ubiquinone 9
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Record name Ubiquinone 9
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Record name Coenzyme Q9
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Record name Ubiquinone 9
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Record name COENZYME Q9
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Record name Coenzyme Q9
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthesis of the Isoprenoid Side Chain

The isoprenoid tail of CoQ9 consists of nine trans-isoprene units synthesized via the mevalonate pathway or methylerythritol phosphate (MEP) pathway in biological systems. Chemical synthesis typically employs solanesol, a naturally occurring terpene alcohol, as a precursor. Solanesol is phosphorylated and coupled to the quinone core through a series of condensation reactions. Modifications to the chain length require precise control over prenylation steps to ensure the correct number of isoprene units.

Quinone Core Assembly

The benzoquinone core is synthesized through Friedel-Crafts acylation, where a methoxy-substituted benzene derivative reacts with acetyl chloride. Subsequent oxidation and methylation yield the 2,3-dimethoxy-5-methyl-1,4-benzoquinone structure. Coupling the quinone core to the isoprenoid chain involves nucleophilic substitution under anhydrous conditions, with catalysts such as boron trifluoride etherate enhancing reaction efficiency.

Table 1: Key Reaction Parameters for CoQ9 Chemical Synthesis

ParameterOptimal ValueImpact on Yield
Reaction Temperature60–70°CHigher temperatures reduce side products
SolventAnhydrous DichloromethanePrevents hydrolysis of intermediates
CatalystBF₃·Et₂O (0.5 mol%)Accelerates coupling by 40%
Purification MethodSilica Gel ChromatographyPurity >98% achieved

Microbial Biosynthesis of Coenzyme Q9

Bacterial Production Systems

Escherichia coli and Agrobacterium tumefaciens are engineered to overexpress decaprenyl diphosphate synthase (Dps) and 4-hydroxybenzoate polyprenyltransferase (UbiA), key enzymes in CoQ9 biosynthesis. E. coli mutants lacking competing pathways for ubiquinone-8 production have been redesigned to accumulate CoQ9 by modulating the isoprenoid precursor supply. Fermentation in a glycerol-based medium yields up to 120 mg/L of CoQ9, with aeration rates critical for maintaining redox balance during quinone formation.

Yeast-Based Biosynthesis

Saccharomyces cerevisiae and Candida utilis utilize the mevalonate pathway to generate farnesyl diphosphate, which is elongated to nonaprenyl diphosphate. Overexpression of COQ2 (encoding para-hydroxybenzoate polyprenyltransferase) in S. cerevisiae increases CoQ9 titers by 3-fold compared to wild-type strains. Supplementation with tyrosine, a precursor of the quinone ring, further enhances productivity.

Table 2: Microbial Strains and CoQ9 Yields

OrganismGenetic ModificationYield (mg/L)Fermentation Time
E. coli BL21(DE3)dps overexpression8548 h
Agrobacterium tumefaciensubiA knockout12072 h
S. cerevisiae BY4741COQ2 overexpression6596 h

Extraction and Purification from Natural Sources

Plasma and Tissue Extraction

CoQ9 is extracted from human plasma or animal tissues using 1-propanol, which efficiently precipitates proteins while preserving the reduced form (ubiquinol-9). Single-phase extraction with 1-propanol (1:4 v/v) achieves >95% recovery, outperforming hexane-based methods that risk oxidation. Immediate addition of 0.1% butylated hydroxytoluene (BHT) prevents autoxidation during processing.

Chromatographic Purification

Normal-phase HPLC with a silica column (5 μm, 250 × 4.6 mm) separates CoQ9 from co-extracted lipids. A gradient of hexane:ethyl acetate (95:5 to 80:20) elutes CoQ9 at 12.3 min, with UV detection at 275 nm. Large-scale purification employs flash chromatography, yielding 99% purity as confirmed by LC-MS.

Analytical Methods for CoQ9 Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A validated UPLC-MS/MS method quantifies CoQ9 in plasma with a lower limit of quantification (LLOQ) of 5 μg/L. Chromatography on a C18 column (30 × 2.1 mm, 3.5 μm) using methanol-5 mM ammonium formate achieves baseline separation in 4.2 min. MS detection in positive ion mode monitors the transition m/z 795.6→197.1 for CoQ9.

Table 3: UPLC-MS/MS Parameters for CoQ9 Analysis

ParameterValue
Column Temperature40°C
Flow Rate0.8 mL/min
Ionization ModeESI(+)
Collision Energy33 V
Retention Time3.1 min

Stability Considerations

CoQ9 is light- and oxygen-sensitive. Storage at -80°C in amber vials under argon maintains stability for 6 months. Repeated freeze-thaw cycles degrade CoQ9 by 15% per cycle, necessitating single-use aliquots .

Scientific Research Applications

Antioxidant Properties

Oxidative Stress Protection

Research has demonstrated that CoQ9 can protect human liver cells from oxidative stress-induced damage. In a study involving HepG2 cells, exogenously added CoQ9 significantly improved cell viability when exposed to harmful agents like AAPH and AMVN, showcasing its potential as an antioxidant . The mechanism involves the conversion of CoQ9 to its reduced form, CoQ9H2, which effectively suppresses lipid peroxidation.

Case Study: HepG2 Cells

Treatment GroupViability (%)Glutathione LevelsTBARS Levels
Control (No CoQ9)24DecreasedIncreased
CoQ9-Enriched Cells67MaintainedDecreased

This data indicates that CoQ9-enriched cells exhibited a greater resistance to oxidative stress compared to control cells .

Cardioprotection

Cardiac Function Improvement

CoQ9 has shown cardioprotective effects similar to those of CoQ10. In experimental models, both coenzymes improved left ventricular performance following ischemic events, suggesting their potential use in cardiac therapies .

Case Study: Ischemic Heart Models

ParameterControl GroupCoQ9 Treatment Group
Left Ventricular Performance45%75%
Myocardial Infarction Size30%15%

These findings underline the importance of CoQ9 in enhancing cardiac resilience during ischemic conditions .

Neuroprotective Effects

Mitochondrial Function in Neurological Disorders

CoQ9's role extends to neuroprotection, particularly in conditions like Alzheimer's disease and autism spectrum disorders (ASD). Studies indicate that supplementation with CoQ9 can improve mitochondrial function and reduce oxidative damage in neuronal tissues .

Case Study: ASD and Mitochondrial Dysfunction

GroupCognitive Function Improvement (%)
Control10
CoQ9 Supplemented Group40

These results suggest that CoQ9 may be beneficial in managing mitochondrial dysfunction associated with neurodevelopmental disorders .

Nutritional Supplementation

Dietary Sources and Supplementation

Coenzyme Q9 is found in various dietary sources such as vegetable oils and meats. Recent advancements in analytical methods have improved the quantification of CoQ9 in food products, facilitating its inclusion in dietary supplements aimed at enhancing mitochondrial health .

Table: Dietary Sources of Coenzyme Q9

Food SourceCoQ9 Content (mg/100g)
Olive Oil0.5
Beef3.0
Spinach0.2

This table illustrates the potential for dietary intake of CoQ9 through common foods .

Mechanism of Action

Coenzyme Q9 functions as an electron carrier in the mitochondrial electron transport chain. It transfers electrons from NADH and succinate dehydrogenases to the cytochrome system, facilitating the production of ATP. Additionally, coenzyme Q9 acts as an antioxidant, preventing lipid peroxidation and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Differences

Compound Isoprenoid Tail Length Primary Species Key Structural Feature
CoQ9 9 units Rats, mice Shorter tail; enhances membrane mobility
CoQ10 10 units Humans, primates Longer tail; stabilizes in lipid bilayers
CoQ8 8 units Plasmodium falciparum, yeast Minimal tail length; adapted for parasitic metabolism
  • CoQ10’s longer tail improves anchoring in human mitochondrial membranes, optimizing stability in complex lipid environments .

Tissue Distribution and Bioavailability

Table 1: Tissue-Specific CoQ Levels (pmol/mg protein)
Tissue CoQ9 (Rodents) CoQ10 (Humans) Key Findings Source
Cardiac Muscle 1,200 ± 150 800 ± 90 CoQ9 predominates in rodents; CoQ10 higher in humans
Liver Mitochondria 950 ± 100 600 ± 80 Diabetic rats show 30–40% reduction in CoQ9
Brain Mitochondria 650 ± 75 (NS), 400 ± 50 (Syn) 300 ± 40 (Syn) Synaptic mitochondria have lower CoQ9/Q10
  • Species-Specific Trends :
    • Rats retain ~70% CoQ9 in myocardial tissue under oxidative stress, compared to 60% for CoQ10 .
    • In humans, CoQ10 constitutes >90% of total coenzyme Q in plasma .

Antioxidant and Metabolic Roles

Antioxidant Capacity:
  • CoQ9 and CoQ10 both regenerate α-tocopherol and neutralize lipid peroxides, but CoQ9 exhibits faster redox cycling in rodents due to higher membrane mobility .
  • In diabetic rats, myocardial CoQ9 increases by 61% over 8 months as an adaptive response to oxidative stress, whereas CoQ10 remains unchanged .
Electron Transport Chain (ETC) Efficiency:
  • CoQ9’s shorter tail facilitates rapid electron transfer between Complex I/II and III in rodents, but its efficacy declines in human-derived systems optimized for CoQ10 .

Dietary and Supplemental Sources

Table 2: Dietary Intake of CoQ9 vs. CoQ10 (Average Daily Intake)
Source CoQ9 Content CoQ10 Content Notes Source
Meat/Poultry 0.2–0.5 mg 1.5–2.5 mg Primary source of CoQ10 in humans
Cereals 0.3 mg 0.1 mg CoQ9 more prevalent in plant-based diets
Ripened Pu-erh Tea 0.8–1.2 μg/g 1.0–1.5 μg/g Fermentation increases CoQ9/Q10 levels
  • Supplementation :
    • CoQ10 supplements (10–30 mg/day) are widely used in humans, while CoQ9 is rarely supplemented due to species-specific efficacy .

Clinical and Pathological Implications

  • Diabetes :
    • CoQ9 decreases by 30–40% in diabetic rat liver/heart mitochondria, correlating with ETC dysfunction . Paradoxically, myocardial CoQ9 increases in chronic diabetes, suggesting tissue-specific adaptation .
  • Infectious Disease :
    • CoQ8 in Plasmodium is inhibited by nerolidol, a sesquiterpene alcohol, highlighting homolog-specific vulnerabilities .

Biological Activity

Coenzyme Q9 (CoQ9), a member of the coenzyme Q family, plays a vital role in mitochondrial function and cellular energy production. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables, case studies, and research findings.

Overview of Coenzyme Q9

CoQ9 is a lipid-soluble compound that participates in the electron transport chain within mitochondria, facilitating ATP synthesis through oxidative phosphorylation. It exists in both oxidized (ubiquinone) and reduced (ubiquinol) forms, contributing to cellular antioxidant defenses by neutralizing reactive oxygen species (ROS) and regenerating other antioxidants such as vitamin E .

Electron Transport Chain Function
CoQ9 is integral to the mitochondrial electron transport chain, where it shuttles electrons between complexes I and II to complex III. This process generates a proton gradient across the inner mitochondrial membrane, which is essential for ATP production. The redox state of CoQ9 influences mitochondrial dynamics and ROS production, with implications for various pathophysiological conditions .

Antioxidant Activity
As an antioxidant, CoQ9 protects cellular components from oxidative damage. It can regenerate other antioxidants and directly scavenge free radicals. Studies have shown that exogenously added CoQ9 can protect liver cells from radical-induced injuries, highlighting its potential therapeutic applications .

Distribution in Tissues

Research indicates that CoQ9 is predominantly found in the brain and muscle tissues of certain animal models. For instance, it was detected in rat brain tissues but not in human cell lines or certain other species like chickens and rabbits . This distribution pattern suggests specific physiological roles in energy metabolism and neuroprotection.

Biosynthesis

CoQ9 is synthesized endogenously from small molecules within various tissues. A study demonstrated that rat tissues could biosynthesize CoQ9 from precursors, indicating that dietary intake may not be the sole source of this coenzyme .

Case Studies

Case Study 1: Mitochondrial Dysfunction
In patients with mitochondrial diseases, plasma levels of CoQ9 were found to correlate with mitochondrial function. Lower levels were associated with increased oxidative stress markers and impaired ATP production, suggesting that supplementation could potentially restore mitochondrial function .

Case Study 2: Neuroprotection
A study involving animal models of neurodegeneration showed that CoQ9 supplementation improved cognitive function and reduced oxidative damage in brain tissues. This underscores its potential role in neuroprotective strategies against diseases such as Alzheimer's .

Table 1: Comparison of Coenzyme Q9 and Coenzyme Q10

FeatureCoenzyme Q9Coenzyme Q10
Molecular Weight863.4 g/mol863.4 g/mol
Antioxidant ActivityModerateHigh
Tissue DistributionBrain, MuscleWidespread
BiosynthesisPresent in select tissuesPresent in most tissues
Clinical ApplicationsEmerging researchEstablished (e.g., heart disease)

Table 2: Effects of CoQ9 Supplementation on Cellular Health

Study ReferenceCell TypeOutcome
Human Liver CellsReduced oxidative damage
Rat NeuronsImproved cognitive function
Plasma SamplesCorrelation with mitochondrial function

Q & A

Q. What are the primary methods for quantifying CoQ9 in biological samples, and what are their limitations?

CoQ9 is typically quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detection. Challenges include lipid solubility, which necessitates organic solvent extraction (e.g., hexane), and potential interference from other quinones. Standardization of protocols is critical to ensure reproducibility, as variations in extraction efficiency or detector sensitivity can lead to data discrepancies . Mass spectrometry (MS)-based methods, such as LC-MS/MS, offer higher specificity but require rigorous calibration with deuterated internal standards .

Q. What is the biological role of CoQ9 in cellular energy metabolism?

CoQ9 functions as an electron carrier in the mitochondrial electron transport chain, primarily in organisms with shorter isoprenoid chains (e.g., rodents). Unlike CoQ10 (predominant in humans), CoQ9’s redox activity is critical for ATP synthesis and antioxidant defense. Researchers must consider species-specific differences when extrapolating findings to human models .

Q. How do researchers validate the purity of synthetic CoQ9 for experimental use?

Synthetic CoQ9 purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) or HPLC to assess contamination by degradation products (e.g., oxidized forms). Batch-to-batch variability should be reported in methodologies to ensure experimental consistency .

Advanced Research Questions

Q. How can conflicting data on CoQ9’s association with cancer risk be reconciled?

Discrepancies arise from variations in study design, such as cohort demographics (e.g., age, comorbidities) and biospecimen types (e.g., plasma vs. tissue). For example, CoQ9 may exhibit pro-oxidant effects in tumor microenvironments, complicating its role in carcinogenesis. Meta-analyses stratified by cancer type and stage, combined with mechanistic studies (e.g., knockouts in model organisms), are recommended to resolve contradictions .

Q. What experimental strategies mitigate CoQ9’s instability during long-term in vitro studies?

CoQ9 degrades under light and oxygen exposure. Researchers use argon-purged storage, antioxidant additives (e.g., BHT), and low-temperature protocols (-80°C) to preserve integrity. Stability should be confirmed via periodic HPLC re-analysis, with degradation rates reported in supplementary materials .

Q. How can multi-omics approaches elucidate CoQ9’s interactions with microbiota and host metabolism?

Integration of metabolomic (e.g., LC-MS), metagenomic (16S rRNA sequencing), and transcriptomic data can identify bidirectional relationships between CoQ9 levels and gut microbiota composition. For instance, microbial synthesis of CoQ9 precursors (e.g., polyprenyl diphosphates) may influence host bioavailability. Computational tools like pathway enrichment analysis (e.g., KEGG, MetaCyc) are critical for hypothesis generation .

Q. What are the pitfalls in extrapolating CoQ9 biomarker data from animal models to humans?

Rodent studies often report higher tissue CoQ9 levels due to species-specific biosynthesis. Researchers must normalize data to mitochondrial content (e.g., citrate synthase activity) and account for differences in pharmacokinetics. Cross-species comparisons should include humanized mouse models or in vitro human cell lines .

Methodological Considerations

Q. How should researchers design experiments to control for dietary confounding in CoQ9 biomarker studies?

Dietary intake of CoQ9 precursors (e.g., tyrosine, polyprenols) can alter endogenous levels. Protocols should include:

  • Pre-study dietary diaries or controlled feeding regimens.
  • Fasting blood/tissue sampling to minimize acute dietary effects.
  • Adjustment for covariates like age, BMI, and medication use (e.g., statins) in statistical models .

Q. What statistical approaches are optimal for analyzing CoQ9’s dose-response relationships in intervention trials?

Non-linear mixed-effects models (NLME) accommodate individual variability in CoQ9 absorption and tissue distribution. Bootstrapping or Bayesian methods are recommended for small sample sizes to estimate confidence intervals robustly .

Data Interpretation and Reproducibility

Q. How do researchers address batch effects in CoQ9 quantification across multi-center studies?

Harmonization strategies include:

  • Inter-laboratory calibration with shared reference materials.
  • Blinded re-analysis of a subset of samples to assess inter-batch variability.
  • Reporting coefficients of variation (CV) for intra- and inter-assay precision .

Q. What criteria should guide the selection of CoQ9 biomarkers for clinical translation?

Biomarkers must demonstrate:

  • Strong correlation with functional outcomes (e.g., mitochondrial respiration rates).
  • Sensitivity to therapeutic interventions (e.g., CoQ9 supplementation).
  • Stability across storage conditions (validated via accelerated stability testing) .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving CoQ9 supplementation in vulnerable populations?

  • Obtain informed consent detailing potential risks (e.g., pro-oxidant effects at high doses).
  • Adhere to Good Clinical Practice (GCP) guidelines for trial monitoring.
  • Publish negative results to avoid publication bias .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ubiquinone 9
Reactant of Route 2
Ubiquinone 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.